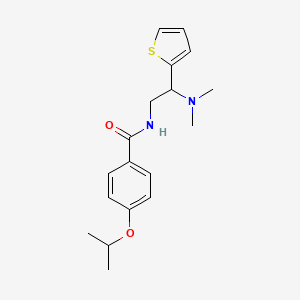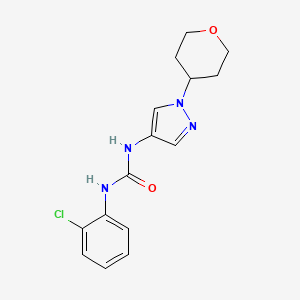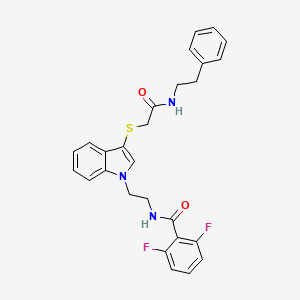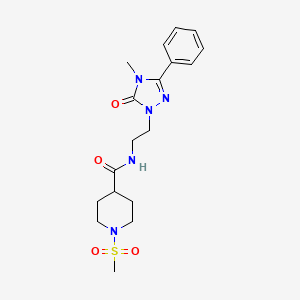
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMAPT' and is known to exhibit potent anti-inflammatory and anti-cancer properties. In
科学研究应用
DMAPT has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response. DMAPT has also been shown to induce apoptosis in cancer cells by activating the p53 pathway, a tumor suppressor protein that regulates cell growth and division.
作用机制
DMAPT exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB and activating the p53 pathway, respectively. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. DMAPT inhibits the activation of NF-κB by blocking the phosphorylation of IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. The activation of p53 by DMAPT leads to the induction of apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
DMAPT has been found to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. DMAPT has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, DMAPT has been shown to reduce the severity of symptoms in various animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One of the major advantages of using DMAPT in lab experiments is its well-established synthesis method and its availability in pure form. DMAPT is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DMAPT has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
DMAPT has shown promising results in preclinical studies, and there is a growing interest in its potential applications in the field of medicine. Future research should focus on optimizing the synthesis method of DMAPT to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of DMAPT. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans and to explore its potential applications in the treatment of various diseases.
合成方法
DMAPT can be synthesized using a simple and well-established method. The synthesis involves the reaction of 4-isopropoxybenzoyl chloride with 2-(dimethylamino)ethylthiol and thiophene-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure DMAPT.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUHBCDHFROYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)



![1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2949357.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2949358.png)



![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)